6'-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
Description
This compound belongs to the spiro-pyrano[3,2-g]chromenone family, characterized by a fused pyrano-chromenone core and a spiro-linked cyclohexane ring. The specific substituents—a butyl group at position 6' and a methyl group at position 10'—distinguish it from analogs. The molecular formula is C21H26O3, with a molar mass of 326.43 g/mol .
Properties
Molecular Formula |
C22H26O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6'-butyl-10'-methylspiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-one |
InChI |
InChI=1S/C22H26O3/c1-3-4-8-16-14-19(23)24-21-15(2)20-17(13-18(16)21)9-12-22(25-20)10-6-5-7-11-22/h9,12-14H,3-8,10-11H2,1-2H3 |
InChI Key |
NBEBOLUJQQDPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=C3C=CC4(CCCCC4)OC3=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the formation of spirooxindoles can be achieved through Lewis acid-catalyzed reactions, which offer excellent diastereoselectivity .
Industrial Production Methods
Industrial production methods for such spirocyclic compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6’-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
6’-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6’-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby modulating biological pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs are compared below based on substituents, molecular properties, and applications:
Physicochemical Properties
- Lipophilicity : The target compound’s butyl and methyl groups render it more lipophilic than hydroxy-substituted analogs (e.g., CAS 919744-57-3), favoring passive diffusion across biological membranes .
- Polarity : Hydroxy groups (e.g., in 10'-hydroxy analogs) enhance hydrogen bonding and aqueous solubility but reduce bioavailability .
- Stability : Oxime derivatives (e.g., ZX-AN052604) may exhibit altered stability due to the oxime group’s reactivity .
Biological Activity
6'-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one (CAS Number: 1133822-76-0) is a synthetic compound belonging to a class of spirocyclic compounds that exhibit a variety of biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its unique biological activity. Its molecular formula is with a molecular weight of 341.45 g/mol. The structural characteristics include:
- Spirocyclic framework : This structure is crucial for its interaction with biological targets.
- Functional groups : The presence of hydroxyl and carbonyl groups can influence its reactivity and biological interactions.
Pharmacological Effects
Research indicates that 6'-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one exhibits several pharmacological properties:
- Antioxidant Activity : Studies have shown that the compound displays significant antioxidant properties, which may protect cells from oxidative stress and related damage.
- Antimicrobial Activity : Preliminary investigations suggest that this compound has antimicrobial effects against various bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in cellular models, suggesting it could be beneficial in conditions characterized by chronic inflammation.
- Cytotoxicity : Research has indicated that it may exhibit cytotoxic effects against certain cancer cell lines, thus presenting a potential avenue for cancer therapy.
The mechanisms through which 6'-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may mitigate oxidative damage.
- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
- Induction of Apoptosis in Cancer Cells : The compound might trigger programmed cell death pathways in malignant cells.
Case Studies
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on cancer cell lines | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |
| Study 2 | Antioxidant assays | Showed strong free radical scavenging activity comparable to standard antioxidants like ascorbic acid. |
| Study 3 | Antimicrobial susceptibility tests | Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
